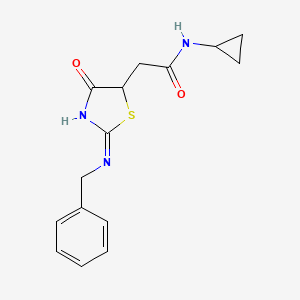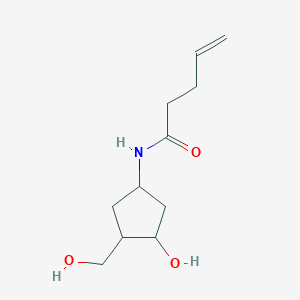
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide is a chemical compound known for its potential therapeutic applications. It is a small molecule inhibitor that has been extensively studied for its ability to inhibit the enzyme 20-hydroxyeicosatetraenoic acid synthase, which plays a role in the biosynthesis of 20-hydroxyeicosatetraenoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond in the pent-4-enamide moiety can be reduced to form the corresponding alkane.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its potential therapeutic effects, particularly in conditions related to the enzyme 20-hydroxyeicosatetraenoic acid synthase.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme 20-hydroxyeicosatetraenoic acid synthase. This enzyme is involved in the biosynthesis of 20-hydroxyeicosatetraenoic acid, a molecule that plays a role in various physiological processes. By inhibiting this enzyme, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide can modulate these processes, potentially leading to therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
N-[(1R,3R,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pent-4-enamide: Shares a similar structure but differs in stereochemistry.
N-[(1S,3R,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pent-4-enamide: Another stereoisomer with similar properties.
Uniqueness
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)pent-4-enamide is unique due to its specific inhibition of 20-hydroxyeicosatetraenoic acid synthase, which distinguishes it from other compounds with similar structures but different biological targets.
Properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pent-4-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-3-4-11(15)12-9-5-8(7-13)10(14)6-9/h2,8-10,13-14H,1,3-7H2,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIOPPHQAJZATC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1CC(C(C1)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
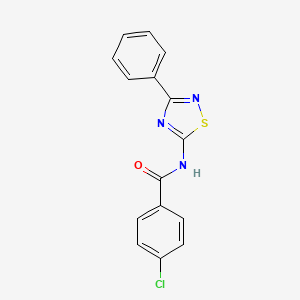
![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2366150.png)
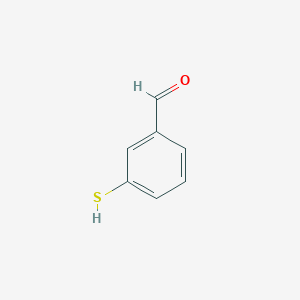
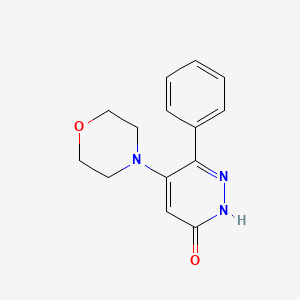
![N-(2,6-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2366155.png)
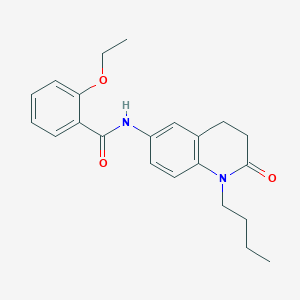
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2366158.png)
![5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2366159.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2366160.png)
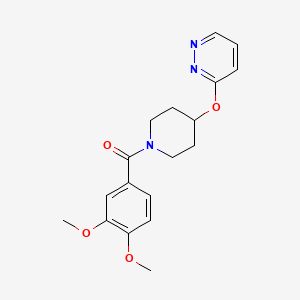
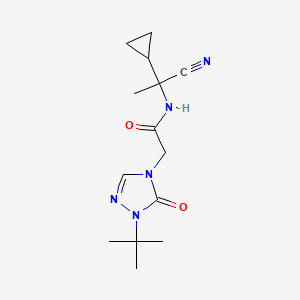
![3-[(4-chlorophenyl)methyl]-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2366170.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2366171.png)
